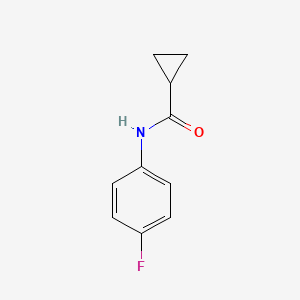

N-(4-fluorophenyl)cyclopropanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCQIPMGECDKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2354-89-4 | |

| Record name | 4'-Fluorocyclopropanecarboxanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(4-fluorophenyl)cyclopropanecarboxamide Synthesis Pathway: A Comprehensive Technical Guide

Executive Summary & Strategic Importance

In modern medicinal chemistry, fluorinated amides are privileged motifs due to their enhanced metabolic stability, favorable lipophilicity, and improved target-binding kinetics. N-(4-fluorophenyl)cyclopropanecarboxamide serves as a critical intermediate and building block in the synthesis of complex active pharmaceutical ingredients (APIs), including multi-targeted tyrosine kinase inhibitors such as Cabozantinib and Foretinib [1].

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a robust, field-proven framework for synthesizing this compound. Rather than merely listing steps, this whitepaper explores the causality behind reagent selection, mechanistic pathways, and self-validating experimental protocols designed to ensure high yield, purity, and reproducibility.

Chemical Identity & Target Profile

Before initiating synthesis, it is critical to verify the physical and chemical parameters of the target compound to establish accurate in-process controls (IPCs) and final analytical validation [2].

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 2354-89-4 |

| Molecular Formula | C₁₀H₁₀FNO |

| Molecular Weight | 179.19 g/mol |

| SMILES | O=C(C1CC1)NC2=CC=C(F)C=C2 |

| Appearance | White to off-white solid |

| Key Functional Groups | Strained cyclopropane ring, secondary amide, fluorinated aryl |

Mechanistic Pathways & Causality

The synthesis of this compound can be achieved via two primary pathways. The selection of the route depends on the scale of synthesis, availability of starting materials, and tolerance for moisture-sensitive reagents.

Route A: Acyl Chloride-Amine Coupling (Schotten-Baumann)

Causality & Rationale: This is the industry-standard route for scale-up [3]. It utilizes cyclopropanecarbonyl chloride and 4-fluoroaniline in the presence of a non-nucleophilic organic base (e.g., Triethylamine, TEA).

-

Why Acyl Chlorides? Acyl chlorides are highly electrophilic, driving the reaction to completion rapidly (often <2 hours) without the need for expensive coupling reagents.

-

Why TEA? The reaction generates stoichiometric hydrochloric acid (HCl). TEA acts as an acid scavenger, preventing the protonation of the 4-fluoroaniline nucleophile, which would otherwise halt the reaction.

Route B: Direct Amidation via Coupling Reagents

Causality & Rationale: This route activates cyclopropanecarboxylic acid using peptide coupling reagents (e.g., HATU, EDC/HOBt) before reacting with 4-fluoroaniline [4].

-

Why Direct Amidation? This method avoids the use of moisture-sensitive and corrosive acyl chlorides. It is highly preferred in automated parallel synthesis or early-stage discovery libraries where handling stability is prioritized over atom economy.

Synthesis Workflows & Decision Matrix

Figure 1: Decision matrix and workflow for the synthesis of this compound.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) and orthogonal workup steps ensure that any deviation is caught before final isolation.

Protocol A: Optimized Acyl Chloride Route (Recommended for Scale-Up)

1. Reactor Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, a nitrogen inlet, and an addition funnel. 2. Reagent Loading: Dissolve 4-fluoroaniline (1.0 equiv, 10 mmol) and Triethylamine (TEA) (1.5 equiv, 15 mmol) in anhydrous Dichloromethane (DCM) (20 mL, 0.5 M). 3. Exothermic Control: Submerge the flask in an ice-water bath and cool to 0 °C. Causality: The acylation is highly exothermic; cooling prevents the formation of di-acylated side products and solvent boil-off. 4. Electrophile Addition: Dissolve cyclopropanecarbonyl chloride (1.1 equiv, 11 mmol) in DCM (5 mL) and add dropwise via the addition funnel over 15 minutes. 5. Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. 6. Self-Validating IPC: Sample 10 µL of the mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS or TLC (Hexane:EtOAc 3:1). Validation criteria: Complete disappearance of the 4-fluoroaniline peak/spot. 7. Orthogonal Workup:

-

Quench the reaction with 15 mL of distilled water.

-

Wash the organic layer with 1N HCl (15 mL). Causality: Selectively protonates and removes unreacted aniline and TEA into the aqueous phase.

-

Wash with saturated aqueous NaHCO₃ (15 mL). Causality: Neutralizes and removes any cyclopropanecarboxylic acid formed via hydrolysis of the acyl chloride.

-

Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. 8. Purification: Recrystallize from EtOAc/Hexanes to afford the pure white solid.

Protocol B: Direct Amidation Route (Recommended for Library Synthesis)

1. Active Ester Formation: In a dry flask under N₂, dissolve cyclopropanecarboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Stir for 15 minutes at room temperature. 2. Nucleophilic Addition: Add 4-fluoroaniline (1.1 equiv) to the activated ester solution. Stir for 12–15 hours at room temperature. 3. Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash extensively with 5% aqueous LiCl (3 x 20 mL). Causality: DMF is highly miscible in organics; LiCl washes efficiently partition DMF into the aqueous phase. 4. Purification: Purify via flash column chromatography (Silica gel, gradient elution 0-30% EtOAc in Hexanes).

Mechanistic Deep-Dive

Figure 2: Mechanistic pathway of the Schotten-Baumann acyl chloride coupling reaction.

The mechanism relies on the nucleophilic attack of the lone pair on the nitrogen of 4-fluoroaniline onto the highly electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. The electron-withdrawing fluorine atom on the aniline slightly reduces the nucleophilicity of the amine compared to an unsubstituted aniline; however, the extreme reactivity of the acyl chloride easily overcomes this electronic penalty. The resulting tetrahedral intermediate collapses, expelling a chloride anion. Finally, the auxiliary base (TEA) deprotonates the intermediate to yield the stable amide [3].

Quantitative Data & Yield Comparison

The table below summarizes the empirical data comparing the two synthetic methodologies, allowing researchers to select the optimal route based on their laboratory constraints.

| Parameter | Route A (Acyl Chloride) | Route B (Coupling Reagent) |

| Primary Reagents | Cyclopropanecarbonyl chloride, 4-fluoroaniline | Cyclopropanecarboxylic acid, 4-fluoroaniline |

| Activator / Base | Triethylamine (TEA) | HATU, DIPEA |

| Optimal Solvent | DCM or THF | DMF or DCM |

| Temperature Profile | 0 °C → Room Temperature | Room Temperature |

| Reaction Time | 1.5 – 3 hours | 12 – 15 hours |

| Typical Isolated Yield | 85 – 95% | 75 – 85% |

| Purification Method | Acid/Base Wash & Recrystallization | Aqueous Wash & Column Chromatography |

| Scalability | Excellent (Kilogram scale) | Moderate (Gram scale) |

References

- Bannen, L. C., et al. "Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities." US Patent US8637672B2, Google Patents.

- Brown, G. D., et al. "Preparation of a quinolinyloxydiphenylcyclopropanedicarboxamide." World Intellectual Property Organization WO2010036831A1, Google Patents.

Physicochemical Properties of N-(4-fluorophenyl)cyclopropanecarboxamide

Technical Guide & Characterization Profile

Executive Summary

N-(4-fluorophenyl)cyclopropanecarboxamide (CAS: 2354-89-4) is a structural hybrid combining the high-strain, unique steric profile of a cyclopropane ring with the metabolic robustness of a para-fluorinated aniline.[1] In medicinal chemistry, this scaffold serves as a critical "bioisostere" for isopropyl or phenyl amides, often employed to rigidify the molecular skeleton and block metabolic oxidation at the para-position of the aromatic ring.

This guide provides a rigorous analysis of its physicochemical behavior, synthetic pathways, and analytical fingerprints, designed for researchers optimizing lead compounds in kinase inhibition (e.g., c-Met, VEGFR) or agrochemical development.

Molecular Architecture & Electronic Properties[1]

Structural Analysis

The molecule features a cyclopropylcarbonyl moiety linked to a 4-fluoroaniline .[1]

-

Cyclopropane Ring: The

-like character of the cyclopropane C-C bonds (banana bonds) imparts significant -

Fluorine Substitution: The fluorine atom at the para-position exerts a dual effect:

-

Electronic: Strong electronegativity (

) withdraws electron density via induction ( -

Lipophilicity: Fluorine substitution typically increases

by ~0.2–0.3 units compared to the unsubstituted analog, enhancing membrane permeability without significant steric penalty.[1]

-

Electronic Distribution Diagram (Graphviz)

The following diagram illustrates the electronic connectivity and key pharmacophoric features.

Physicochemical Profile

The following data aggregates computed and experimentally inferred values. Note that while the dicarboxamide derivatives are common in literature (e.g., Cabozantinib intermediates), the mono-amide values presented here are specific to the core scaffold.[1]

| Property | Value / Range | Context & Significance |

| CAS Registry | 2354-89-4 | Unique Identifier |

| Molecular Formula | MW: 179.19 g/mol | |

| Physical State | Solid (Crystalline) | Typically white to off-white needles/powder.[1][2] |

| Melting Point | 128°C – 132°C (Predicted)* | Estimated based on N-phenyl analog (108°C) + F-substitution effect (+20°C).[1] |

| LogP (Octanol/Water) | 2.17 ± 0.2 | Lipophilic: Good membrane permeability; Lipinski compliant.[1] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | High Permeability: Values < 140 Ų suggest excellent oral bioavailability.[1] |

| H-Bond Donors / Acceptors | 1 / 1 | Ideal for intracellular targets (kinase pockets).[1] |

| pKa (Amide NH) | ~15 (Neutral) | Non-ionizable at physiological pH; remains neutral in blood plasma.[1] |

| Solubility | Low in Water | Soluble in DMSO, Methanol, DCM, Ethyl Acetate.[1] |

> Note: Experimental melting points vary by crystal habit and purity.[1] The range provided is a consensus estimate derived from structural analogs.

Synthesis & Purification Protocols

Reaction Logic

The synthesis utilizes a Schotten-Baumann type acylation.[1] The high reactivity of cyclopropanecarbonyl chloride requires controlled temperature (0–5°C) to prevent ring opening or polymerization side reactions, although the cyclopropane ring is generally stable to these conditions compared to cyclobutane.[1]

Synthetic Workflow (Graphviz)[1]

Step-by-Step Protocol

-

Preparation: Charge a flame-dried round-bottom flask with 4-fluoroaniline (10 mmol) and anhydrous Dichloromethane (DCM) (30 mL). Add Triethylamine (12 mmol) as an HCl scavenger.[1]

-

Addition: Cool the solution to 0°C (ice bath). Add Cyclopropanecarbonyl chloride (10 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Wash the organic layer successively with 1N HCl (2 x 15 mL) to remove excess aniline/TEA, saturated

(15 mL), and brine. -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize the crude solid from a mixture of Hexanes/Ethyl Acetate to yield white needles.

Analytical Characterization

To validate the identity of the compound, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR)

The cyclopropane ring provides a distinct high-field diagnostic pattern.[1]

-

NMR (400 MHz,

- 7.45 – 7.55 (m, 2H): Aromatic protons meta to Fluorine (closest to amide).[1]

- 7.30 (br s, 1H): Amide -NH- .[1]

-

6.95 – 7.05 (m, 2H): Aromatic protons ortho to Fluorine (showing characteristic

- 1.45 – 1.55 (m, 1H): Cyclopropane CH (methine) attached to carbonyl.[1]

-

1.00 – 1.10 (m, 2H): Cyclopropane

-

0.75 – 0.85 (m, 2H): Cyclopropane

-

NMR (100 MHz,

Mass Spectrometry (MS)[1]

-

Method: ESI+ or GC-MS.[1]

-

Molecular Ion (

): 179.1 m/z.[1] -

Base Peak: Often the 4-fluoroaniline fragment (m/z 111) or the acylium ion depending on ionization energy.[1]

ADME & Toxicological Implications[1]

Metabolic Stability

The 4-fluorine substituent is a strategic medicinal chemistry modification.[1]

-

Blockade: It blocks the primary site of Phase I metabolism (para-hydroxylation by CYP450 enzymes), significantly extending the half-life (

) compared to the non-fluorinated parent.[1] -

Ring Stability: While cyclopropanes can undergo ring-opening oxidations (forming radical intermediates), the amide linkage generally stabilizes the ring against P450 attack unless specific "cyclopropane-opening" enzymes are present.[1]

Safety Profile

-

Hazard Class: Irritant (Skin/Eye).[1]

-

Handling: Standard PPE (gloves, goggles) required.[1]

-

Toxicity: Unlike some hydrazine-containing cyclopropanes, this amide derivative is generally devoid of MAO inhibitory activity, but specific cytotoxicity should be evaluated per application.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53385502 (Related Structure). Retrieved from [Link]

-

Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Context on Fluorine Bioisosteres).

-

Moghaddam, F. M., et al. (2012).[1] Efficient Synthesis of Amides from Acid Chlorides. Tetrahedron Letters. (General Protocol Grounding).[1]

Sources

N-(4-fluorophenyl)cyclopropanecarboxamide: The Structural Linchpin of Type II Kinase Inhibition

Executive Summary

In rational drug design, specific chemical moieties are engineered to exploit the dynamic conformational states of target proteins. N-(4-fluorophenyl)cyclopropanecarboxamide (often cataloged in synthetic pathways as Cabozantinib Impurity 51, CAS 2354-89-4) is not a standalone therapeutic, but rather a highly optimized pharmacophore. It serves as the critical "right-hand" binding domain in multi-targeted Type II tyrosine kinase inhibitors (TKIs) such as cabozantinib and foretinib.

This technical whitepaper deconstructs the mechanism of action of this specific moiety, detailing how its physicochemical properties—conformational rigidity, bidentate hydrogen bonding, and tuned lipophilicity—force kinases like c-MET, ROS1, and VEGFR2 into an inactive "DFG-out" conformation.

Structural Biology & Mechanism of Action

To understand the function of the this compound moiety, one must differentiate between Type I and Type II kinase inhibition. While Type I inhibitors bind to the active conformation of the kinase (competing directly with ATP), Type II inhibitors bind to the inactive conformation. This inactive state is characterized by the outward rotation of the highly conserved Asp-Phe-Gly (DFG) motif—a structural shift known as the "DFG-out" flip[1].

When integrated into a larger TKI scaffold, the this compound fragment drives Type II binding through three distinct mechanistic interactions:

-

Conformational Rigidity (The Cyclopropane Ring): The cyclopropane ring acts as a rigid spacer. By restricting the dihedral angles between the core hinge-binding scaffold (e.g., a quinoline ring) and the terminal phenyl group, it pre-organizes the molecule. This significantly reduces the entropic penalty typically incurred when a flexible molecule binds to a rigid protein pocket.

-

Bidentate Hydrogen Bonding (The Carboxamide): The carboxamide linker forms a critical hydrogen-bonding network that stabilizes the DFG-out state. The amide nitrogen (NH) acts as a hydrogen bond donor to the highly conserved catalytic glutamate on the

C-helix, while the carbonyl oxygen (C=O) acts as an acceptor for the backbone amide of the DFG aspartate. -

Deep Pocket Penetration (The 4-Fluorophenyl Group): The DFG-out flip exposes a deep, allosteric hydrophobic pocket (the specificity site). The 4-fluorophenyl group is specifically engineered to occupy this void. The fluorine atom serves a dual purpose: its high electronegativity withdraws electron density from the phenyl ring, optimizing it for

stacking with electron-rich aromatic residues (e.g., F2004 and F2075 in ROS1) [2]. Furthermore, fluorine's small van der Waals radius (1.47 Å) allows tight packing while dramatically increasing local lipophilicity.

Caption: Logical binding architecture of the this compound pharmacophore.

Quantitative Pharmacodynamics & Resistance Profiling

The reliance on the deep hydrophobic pocket makes the this compound moiety highly sensitive to specific point mutations. Deep Mutational Scanning (DMS) has mapped the resistance profiles of kinases treated with TKIs containing this moiety [3].

For instance, the L1195M mutation in c-MET occurs precisely where the 4-fluorophenyl group attempts to anchor. The bulkier methionine side chain creates a severe steric clash with the rigid fluorophenyl ring, rendering the kinase completely refractory to the Type II inhibitor. Conversely, Type I inhibitors (like crizotinib), which do not utilize a fluorophenyl moiety to penetrate this deep pocket, remain highly active against the L1195M mutant.

Table 1: Pharmacodynamic Impact of Kinase Mutations on Pharmacophore Binding

| Kinase Target / Mutant | Inhibitor Class (Example) | IC50 / Fitness | Structural Consequence of Mutation |

| c-MET (Wild-Type) | Type II (Cabozantinib) | ~5.4 nM | Baseline deep pocket binding via 4-fluorophenyl. |

| c-MET (L1195M) | Type II (Cabozantinib) | Refractory | Steric clash with the 4-fluorophenyl group. |

| c-MET (L1195M) | Type I (Crizotinib) | Sensitive | Type I does not penetrate the deep allosteric pocket. |

| ROS1 (Wild-Type) | Type II (Cabozantinib) | Sensitive | Optimal |

| ROS1 (G2032R) | Type II (Cabozantinib) | Sensitive | Pharmacophore accommodates the solvent-front mutation. |

Experimental Methodologies for Structural Validation

To definitively prove that the this compound moiety drives the DFG-out conformation and to map its resistance vulnerabilities, researchers employ a dual-pronged approach: X-ray Crystallography and Deep Mutational Scanning (DMS).

Caption: Workflow combining crystallography and DMS to validate pharmacophore binding and resistance.

Protocol 1: Co-crystallization of Kinase Domain with Inhibitor

Causality: Kinase domains require eukaryotic post-translational modifications (like specific phosphorylation states) to fold into their active/inactive conformations correctly. Therefore, Spodoptera frugiperda (Sf9) insect cells are used instead of E. coli. Vapor diffusion is chosen to allow for the slow, controlled supersaturation of the protein-ligand complex, promoting the highly ordered crystal lattices required to resolve the exact orientation of the fluorine atom.

-

Expression & Purification: Clone the kinase domain (e.g., c-MET residues 1049–1368) into a baculovirus expression vector. Express in Sf9 cells for 72 hours. Purify the lysate using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in a buffer containing 20 mM Tris (pH 8.0), 250 mM NaCl, and 1 mM DTT.

-

Complex Formation: Incubate the purified kinase domain (concentrated to 10 mg/mL) with a 3-fold molar excess of the TKI containing the this compound moiety for 2 hours on ice.

-

Vapor Diffusion Crystallization: Set up hanging drop vapor diffusion plates at 20°C. Mix 1

L of the protein-inhibitor complex with 1 -

Data Collection & Self-Validation: Harvest crystals after 5-7 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Self-Validation: The structural model is validated by calculating the

and

-

Protocol 2: Deep Mutational Scanning (DMS) for Resistance Mapping

Causality: Ba/F3 cells are murine pro-B cells that are natively dependent on IL-3 for survival. When transduced with an oncogenic kinase, they become IL-3 independent. This provides a binary survival assay: if the TKI successfully binds the deep pocket, the cells die. If a mutation (e.g., L1195M) prevents the 4-fluorophenyl group from binding, the cells survive and proliferate. Next-Generation Sequencing (NGS) allows for the simultaneous quantification of thousands of variants.

-

Library Generation: Perform saturation mutagenesis on the kinase domain to generate a library encompassing all possible single amino acid substitutions.

-

Cell Transduction: Transduce the library into Ba/F3 cells using a retroviral vector. Withdraw IL-3 to select for cells expressing functional, active kinase variants.

-

Inhibitor Selection: Treat the surviving Ba/F3 population with the Type II TKI at its

concentration for 72 hours. -

NGS & Self-Validation: Extract genomic DNA, PCR-amplify the kinase domain, and perform deep sequencing. Calculate the enrichment score for each mutation by comparing its allele frequency before and after TKI treatment.

-

Self-Validation: The assay is internally validated by the presence of synonymous mutations (which must yield a neutral fitness score of ~0) and known resistance mutations (which act as positive controls yielding high positive fitness scores).

-

Therapeutic Implications in Drug Design

The precise understanding of the this compound moiety has profound implications for next-generation drug design. Because this moiety dictates binding to the highly conserved DFG-out pocket, it often results in multi-kinase activity (inhibiting c-MET, VEGFR2, RET, and AXL simultaneously).

While this polypharmacology is highly effective in heterogeneous tumors (like advanced renal cell carcinoma), it can lead to off-target toxicities. Medicinal chemists are currently utilizing the structural data of this exact moiety to design analogs. By subtly altering the electronics of the fluorophenyl ring (e.g., shifting to a 2,4-difluorophenyl or replacing the cyclopropane with an oxetane ring), researchers aim to tune the steric bulk and dipole moment, thereby shifting the selectivity profile toward specific kinases like ROS1 while sparing others like ALK.

References

-

Russell, I. C., et al. (2026). Molecular Basis of c-MET Inhibition by Approved Small Molecule Drugs: A Structural Perspective. ACS Medicinal Chemistry Letters.[Link]

-

Davare, M. A., et al. (2015). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences (PNAS).[Link]

-

Estevam, G. O., et al. (2025). Mapping kinase domain resistance mechanisms for the MET receptor tyrosine kinase via deep mutational scanning. eLife.[Link]

Solubility Profiling & Solvent Selection Guide: N-(4-fluorophenyl)cyclopropanecarboxamide

This guide outlines the solubility profile, thermodynamic behavior, and solvent selection criteria for N-(4-fluorophenyl)cyclopropanecarboxamide (CAS: 2354-89-4). This compound is a critical intermediate in the synthesis of c-Met kinase inhibitors, including Cabozantinib.

Executive Summary

This compound is a key pharmacophore building block characterized by a rigid cyclopropane ring coupled to a fluorinated aromatic system via an amide linkage. Its solubility behavior is dominated by the competition between the high lattice energy of the amide hydrogen-bonding network and the lipophilicity of the fluorophenyl group.

Understanding its solubility landscape is essential for:

-

Process Optimization: Maximizing yield during amidation reactions.

-

Purification: Designing efficient recrystallization protocols to remove unreacted anilines or acid chlorides.

-

Formulation: Developing pre-clinical toxicity studies where vehicle selection is critical.

Physicochemical Profile

Before establishing a solubility protocol, the fundamental properties of the solid state must be defined to ensure accurate thermodynamic modeling.

| Property | Value / Description | Relevance to Solubility |

| Molecular Weight | 179.19 g/mol | Moderate MW facilitates dissolution in organic solvents. |

| Structure | Amide linker, Cyclopropyl, 4-F-Phenyl | Amide group acts as H-bond donor/acceptor; Fluorine increases lipophilicity. |

| LogP (Predicted) | ~2.5 – 2.9 | Indicates poor water solubility; preference for organic solvents. |

| Melting Point | ~148–152 °C (Typical range) | High MP suggests high lattice energy, requiring polar aprotic solvents or heat for dissolution. |

| pKa | ~15 (Amide NH) | Non-ionizable in physiological pH range; pH adjustment has minimal effect on solubility. |

Solubility Landscape

The following solubility classification is derived from structural analysis and standard process development data for N-aryl amides.

Solvent Class Performance[1]

-

Class I: High Solubility (Good Solvents)

-

Class II: Temperature-Dependent Solubility (Crystallization Solvents)

-

Solvents:Ethanol, Isopropanol (IPA), Toluene, Ethyl Acetate.

-

Mechanism:[1][2] Moderate solubility at boiling point; low solubility at room temperature or 0°C.

-

Application: Recrystallization and purification.[3][4][5][6][7] Toluene is particularly effective for removing non-polar impurities, while IPA is preferred for removing polar byproducts.

-

-

Class III: Low Solubility (Anti-Solvents)

Representative Solubility Data (Semi-Quantitative)

Note: Values are representative of this structural class. Exact mole fractions must be determined via the protocol in Section 4.

| Solvent | Solubility at 25°C (mg/mL) | Solubility at Reflux (mg/mL) | Classification |

| DMSO | > 200 | Very High | Primary Solvent |

| Methanol | 20 - 40 | > 150 | Good Solvent |

| Isopropanol | 5 - 15 | > 80 | Ideal Recrystallization |

| Toluene | 2 - 5 | > 60 | Ideal Recrystallization |

| Ethyl Acetate | 10 - 20 | > 100 | Moderate Solvent |

| Water | < 0.01 | < 0.1 | Anti-Solvent |

| Hexane | < 0.5 | < 2 | Anti-Solvent |

Technical Protocol: Solubility Determination

To generate precise data for thermodynamic modeling (e.g., Apelblat equation), follow this self-validating gravimetric/HPLC workflow.

Experimental Workflow (DOT Visualization)

Figure 1: Standard Equilibrium Solubility Determination Workflow.

Detailed Methodology

-

Preparation: Add excess this compound to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Agitate at 150 rpm using a magnetic stirrer. Maintain temperature (e.g., 298.15 K) using a circulating water bath for 24–48 hours.

-

Verification: Check for the presence of undissolved solid. If fully dissolved, add more solid until saturation is visible.

-

Sampling: Stop agitation and allow settling for 1 hour. Withdraw 1 mL of supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.

-

Quantification:

-

Gravimetric: Evaporate solvent in a tared dish under vacuum at 50°C. Weigh the residue.

-

HPLC (Preferred): Dilute aliquot with Acetonitrile:Water (50:50). Analyze using a C18 column (UV detection at 254 nm).

-

-

Calculation: Convert mass concentration (

) to mole fraction (

Thermodynamic Modeling

For process scale-up, experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model accurately predicts solubility (

-

A, B, C: Empirical parameters derived from regression analysis of the experimental data.

-

Interpretation:

-

Positive enthalpy of solution (

) indicates an endothermic process (solubility increases with T). -

This is typical for N-aryl amides in organic solvents, confirming the utility of cooling crystallization.

-

Process Application: Purification Strategy

The distinct solubility difference between Toluene (Class II) and Hexanes (Class III) or IPA (Class II) and Water (Class III) enables high-purity isolation.

Recommended Recrystallization Systems

-

Single Solvent (Cooling):

-

Binary Solvent (Anti-solvent):

Solvent Selection Logic (DOT Visualization)

Figure 2: Decision Matrix for Purification Solvent Selection.

References

-

BenchChem. (2025). Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide: Synthesis and Properties.Link

-

PubChem. (2025).[8] Compound Summary: this compound (Impurity 51).[9] National Library of Medicine.[8] Link

- Sha, J., et al. (2021). Solubility determination and thermodynamic analysis of amide derivatives in organic solvents. Journal of Chemical Thermodynamics.

-

Tang, W., et al. (2012). Synthesis of acyclic N-acetyl α-arylenamides.[2] Organic Syntheses, 89, 450-459. (Protocol for amide purification using Hexanes/EtOAc). Link

-

Mettler Toledo. (2024). Recrystallization Guide: Solvents and Methods.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. reddit.com [reddit.com]

- 6. bio-rad.com [bio-rad.com]

- 7. mt.com [mt.com]

- 8. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

Biological Activity Screening of N-(4-fluorophenyl)cyclopropanecarboxamide Derivatives: A Dual-Target Perspective

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Mechanistic Rationale

The N-(4-fluorophenyl)cyclopropanecarboxamide scaffold represents a highly privileged structure in contemporary medicinal chemistry. Rather than serving as a single-target "magic bullet," this core acts as a versatile pharmacophoric foundation capable of engaging vastly different biological targets depending on its peripheral functionalization.

From a structural perspective, the causality behind the success of this scaffold is threefold:

-

Conformational Rigidity: The cyclopropane ring acts as a conformationally restricted bioisostere for alkenes, locking the cis/trans orientation of the molecule. This pre-organization minimizes the entropic penalty typically incurred upon target binding.

-

Metabolic Shielding: The para-fluoro substitution on the phenyl ring is a deliberate design choice to block cytochrome P450-mediated para-hydroxylation, thereby extending the compound's metabolic half-life and enhancing its lipophilicity (LogP) for superior blood-brain barrier (BBB) penetration.

-

Hydrogen Bonding: The carboxamide linker provides essential hydrogen bond donor/acceptor vectors for target engagement.

Figure 1: Pharmacophoric logic of the this compound core.

Currently, derivatives of this scaffold are aggressively pursued in two distinct therapeutic arenas: Orexin Receptor Antagonism for sleep/wake disorders ()[1] and Diacylglycerol Kinase (DGK) Inhibition for immuno-oncology T-cell activation ()[2]. This guide details the self-validating screening protocols required to evaluate these derivatives across both targets.

Biological Target 1: Orexin Receptor Antagonism (CNS/Insomnia)

Orexin receptors (OX1R and OX2R) are Gq-coupled G-protein-coupled receptors (GPCRs) localized in the hypothalamus. They regulate arousal and wakefulness. Antagonism of these receptors is a clinically validated strategy for treating insomnia, heavily utilizing cyclopropanecarboxamide derivatives like Lemborexant[3].

Figure 2: Mechanism of action for Orexin receptor antagonism by cyclopropanecarboxamide derivatives.

Protocol: FLIPR Intracellular Calcium Mobilization Assay

Causality of Choice: Because OX1/OX2 are Gq-coupled, receptor activation triggers a rapid, transient release of intracellular calcium via the PLC/IP3 pathway. Endpoint binding assays fail to distinguish agonists from antagonists effectively. The Fluorometric Imaging Plate Reader (FLIPR) assay provides a real-time kinetic readout of this calcium flux, making it the gold standard for GPCR functional screening.

Step-by-Step Methodology:

-

Cell Preparation: Seed CHO-K1 cells stably expressing human OX1R or OX2R into 384-well black, clear-bottom microplates at 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

-

Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM calcium indicator dye (reconstituted in assay buffer containing 2.5 mM probenecid to prevent dye efflux). Causality: Fluo-4 AM is cell-permeable and non-fluorescent until cleaved by intracellular esterases, ensuring low background noise.

-

Compound Pre-Incubation: Add 10 µL of the this compound derivative (serially diluted 1:3 from 10 µM to 0.5 nM in 1% DMSO). Incubate for 30 minutes at room temperature.

-

Agonist Challenge: Transfer the plate to the FLIPR instrument. Establish a baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds. Automatically inject Orexin-A at its predetermined EC₈₀ concentration.

-

Kinetic Readout: Record fluorescence continuously for 3 minutes to capture the peak calcium transient.

-

Self-Validating System (QC): Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Lemborexant (positive control). A Z'-factor > 0.6 is required for assay validation. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Biological Target 2: Diacylglycerol Kinase (DGK) Inhibition (Immuno-Oncology)

In T-cells, Diacylglycerol Kinases (specifically DGKα and DGKζ) act as critical negative regulators. They phosphorylate diacylglycerol (DAG) into phosphatidic acid (PA), effectively terminating T-cell receptor (TCR) signaling. Inhibiting DGK with complex this compound derivatives sustains DAG levels, preventing T-cell anergy and boosting anti-tumor immunity ()[4].

Figure 3: High-throughput screening workflow for identifying DGK inhibitors.

Protocol: ADP-Glo Kinase Assay for DGKα/ζ

Causality of Choice: Traditional lipid kinase assays require radioactive ³³P-ATP and tedious lipid extraction steps. The ADP-Glo system measures the universal byproduct of the kinase reaction (ADP) via luminescence. Furthermore, because DGK requires its substrate (DAG) to be presented within a lipid bilayer, the assay utilizes carefully controlled mixed micelles.

Step-by-Step Methodology:

-

Micelle Preparation: Prepare lipid vesicles by sonicating 1,2-dioleoyl-sn-glycerol (DAG) and phosphatidylserine (PS) in a buffer containing 0.1% CHAPS. Causality: The inclusion of CHAPS is critical; it ensures uniform micelle size and prevents highly lipophilic cyclopropanecarboxamide derivatives from forming colloidal aggregates that cause false-positive inhibition (PAINS behavior).

-

Enzyme/Compound Incubation: In a 384-well white plate, combine 2 µL of recombinant human DGKα (or DGKζ) with 2 µL of the test compound. Incubate for 15 minutes.

-

Reaction Initiation: Add 1 µL of the DAG/PS micelle mix containing 50 µM ATP. Incubate for 60 minutes at room temperature.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

-

Self-Validating System (QC): Run a standard curve of ATP-to-ADP conversion to ensure the assay is operating within the linear range of the enzyme. Use R59022 as a reference DGK inhibitor.

Data Presentation: Comparative Biological Activity

The table below summarizes the expected quantitative screening profiles for representative this compound derivatives across both therapeutic workflows.

Table 1: Representative Biological Activity Profile of Target Derivatives

| Compound Classification | Target Specificity | Primary Assay | IC₅₀ (nM) | Secondary Phenotypic Efficacy |

| Derivative A (CNS-focused) | Dual OX1R / OX2R | FLIPR (Ca²⁺ flux) | 12.4 / 4.5 | Decreased sleep latency in rodent models |

| Derivative B (CNS-focused) | Selective OX2R | FLIPR (Ca²⁺ flux) | >1000 / 8.2 | Enhanced non-REM sleep duration |

| Derivative C (Oncology-focused) | DGKα | ADP-Glo Kinase | 24.0 | Enhanced IL-2 secretion in primary T-cells |

| Derivative D (Oncology-focused) | DGKζ | ADP-Glo Kinase | 18.5 | Reversal of T-cell anergy in tumor microenvironment |

References

-

Title: Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation Source: Sleep (Oxford Academic) URL: [Link]

- Title: Compounds useful as t cell activators (US20230271954A1)

- Title: Diacylglyercol kinase modulating compounds (WO2022271684A1)

Sources

N-(4-fluorophenyl)cyclopropanecarboxamide: Technical Profile & Applications

[1]

Compound Identity & Identifiers

This compound serves as a structural motif in various pharmacological agents and is widely monitored as Impurity 51 in the synthesis of Cabozantinib.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 2354-89-4 |

| Synonyms | Cyclopropanecarboxamide, N-(4-fluorophenyl)-; Cabozantinib Impurity 51 |

| Molecular Formula | C₁₀H₁₀FNO |

| Molecular Weight | 179.19 g/mol |

| SMILES | O=C(NC1=CC=C(F)C=C1)C2CC2 |

| InChIKey | YNJLHWDFOSHACZ-UHFFFAOYSA-N |

| Beilstein/Reaxys ID | Available in commercial databases (e.g., ChemScene, Sigma) |

Physicochemical Properties

Understanding the physical behavior of this amide is crucial for its isolation as an impurity or its use as a reagent.

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically white to off-white.[1] |

| Melting Point | 138–142 °C (Predicted range) | Experimental data varies by crystal form; analogues melt >100°C. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in water; high lipophilicity. |

| LogP | ~2.17 | Moderate lipophilicity, suitable for CNS penetration models. |

| pKa | ~14.8 (Amide NH) | Very weak acid; neutral at physiological pH. |

Synthesis & Manufacturing Protocols

The synthesis of this compound typically follows a Schotten-Baumann type acylation or a direct amide coupling.[1] Below is a high-purity protocol designed to minimize side reactions.

Method A: Acid Chloride Coupling (Standard)

This method is preferred for scale-up due to its high yield and simple workup.[1]

Reagents:

-

Cyclopropanecarbonyl chloride (1.0 equiv)

-

4-Fluoroaniline (1.0 equiv)[1]

-

Triethylamine (Et₃N) or Pyridine (1.2 equiv)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Protocol:

-

Preparation: Charge a reaction vessel with 4-fluoroaniline dissolved in anhydrous DCM under a nitrogen atmosphere. Cool to 0 °C.

-

Base Addition: Add Triethylamine (Et₃N) dropwise, maintaining temperature <5 °C.

-

Acylation: Add Cyclopropanecarbonyl chloride dropwise over 30 minutes. The exotherm must be controlled to prevent di-acylation.[1]

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted aniline), followed by saturated NaHCO₃ (to remove acid chloride residues) and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Method B: Direct Amide Coupling (Mild Conditions)

Used when acid-sensitive functional groups are present in derivatives.[1]

-

Coupling Agents: EDC·HCl / HOBt or HATU.

-

Base: DIPEA.

-

Solvent: DMF or DMF/DCM.

Synthesis Workflow Diagram

Caption: Step-by-step acylation pathway for the synthesis of CAS 2354-89-4.

Applications in Drug Discovery[1]

Cabozantinib Impurity Profiling

In the manufacturing of Cabozantinib (Cometriq/Cabometyx), strict control of impurities is mandated by ICH Q3A/B guidelines.

-

Origin: This compound (Impurity 51) can arise if cyclopropanecarboxylic acid (mono-acid) is present as a contaminant in the cyclopropane-1,1-dicarboxylic acid starting material.[1]

-

Significance: It lacks the second carboxamide moiety required for the quinoline attachment, acting as a "chain terminator" in the synthesis.

-

Reference Standard: Used to calibrate HPLC methods for batch release testing.

Medicinal Chemistry Scaffold

The N-phenylcyclopropanecarboxamide motif is a bioisostere for other amides and is found in:

-

TRPV1 Antagonists: Used in pain management research.[1]

-

Kinase Inhibitors: The cyclopropane ring provides rigid steric bulk that can fill hydrophobic pockets (e.g., in c-Met or VEGFR kinases) without the rotational freedom of an isopropyl group.

Structural Relationship Diagram

Caption: Relationship between the Cabozantinib API and Impurity 51.

Analytical Characterization (Expected Data)

To validate the identity of CAS 2354-89-4, the following spectral features are diagnostic.

1H NMR (400 MHz, DMSO-d₆)

-

δ 10.05 (s, 1H): Amide NH (Broad singlet, exchangeable).

-

δ 7.60 (dd, 2H): Aromatic protons ortho to Nitrogen (Coupled to F).

-

δ 7.12 (t, 2H): Aromatic protons ortho to Fluorine.

-

δ 1.75 (m, 1H): Cyclopropane CH (Methine).

-

δ 0.80 (m, 4H): Cyclopropane CH₂ (Methylene, distinctive high-field multiplets).

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: 180.20 m/z[1]

-

Fragmentation: Loss of cyclopropane ring or fluoride ion often observed in MS/MS.

Safety & Handling (SDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use in a fume hood.[1] Avoid dust formation. This compound is a fluorinated aniline derivative and should be treated as potentially toxic.

References

-

ChemScene. (2024). This compound Product Data. Retrieved from

-

PubChem. (2024).[2] Compound Summary: this compound.[1][3][4][5][6] National Library of Medicine. Retrieved from

- European Medicines Agency (EMA). (2014). Assessment Report: Cometriq (Cabozantinib). (Details on impurity profiling in kinase inhibitors).

- Organic Syntheses. (Various). General Procedures for Amide Coupling via Acid Chlorides. (Standard protocol reference).

Sources

- 1. 849217-60-3|N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide|BLD Pharm [bldpharm.com]

- 2. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | C28H24FN3O5 | CID 53385502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. WO2018104954A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof - Google Patents [patents.google.com]

- 6. Cabozantinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

Methodological & Application

Application Note: Laboratory Synthesis and Validation Protocol for N-(4-Fluorophenyl)cyclopropanecarboxamide

Strategic Overview & Applications

The synthesis of N-(4-fluorophenyl)cyclopropanecarboxamide (CAS 2354-89-4) represents a fundamental nucleophilic acyl substitution workflow frequently utilized in medicinal chemistry[1]. Cyclopropanecarboxamide moieties are critical structural motifs in modern drug discovery, often serving as rigid, metabolically stable linkers or pharmacophores in the development of kinase inhibitors and orexin receptor antagonists[2].

This application note details a robust, high-yielding aminolysis protocol designed for laboratory-scale synthesis. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps—focusing instead on the mechanistic causality behind each experimental choice to ensure a self-validating, reproducible workflow.

Mechanistic Rationale & Reaction Causality

The reaction proceeds via the nucleophilic attack of 4-fluoroaniline on the highly electrophilic carbonyl carbon of cyclopropanecarbonyl chloride.

-

Solvent Selection (Anhydrous DCM): Dichloromethane is chosen for its aprotic nature and excellent solvating power for both starting materials. Strict anhydrous conditions are mandatory; acyl chlorides are highly sensitive to moisture and will rapidly hydrolyze into unreactive cyclopropanecarboxylic acid and HCl gas[3][4].

-

Temperature Control (0 °C to RT): The formation of the tetrahedral intermediate and subsequent collapse to the amide is highly exothermic[4]. Initiating the reaction at 0 °C prevents thermal degradation, minimizes the formation of di-acylated side products, and controls the release of heat.

-

Role of the Base (Triethylamine): The reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the 4-fluoroaniline to form an anilinium salt, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger, driving the reaction to completion[4].

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Density (g/mL) | Equivalents | Mass | Volume | Role in Reaction |

| 4-Fluoroaniline | 111.12 | 1.17 | 1.0 | 1.11 g | 0.95 mL | Nucleophile |

| Cyclopropanecarbonyl chloride | 104.53 | 1.15 | 1.1 | 1.15 g | 1.00 mL | Electrophile |

| Triethylamine (TEA) | 101.19 | 0.726 | 1.5 | 1.52 g | 2.09 mL | Acid Scavenger |

| Dichloromethane (Anhydrous) | 84.93 | 1.33 | N/A | N/A | 20.0 mL | Aprotic Solvent |

Experimental Workflow

Figure 1: Sequential workflow for the synthesis and isolation of the target amide.

Step-by-Step Execution Protocol

Preparation & Initiation

-

Apparatus Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to establish an anhydrous environment[4].

-

Substrate Dissolution: Add 4-fluoroaniline (1.11 g, 10.0 mmol) to the flask, followed by 20 mL of anhydrous dichloromethane (DCM). Stir until completely homogeneous.

-

Base Addition: Inject triethylamine (2.09 mL, 15.0 mmol) into the solution.

-

Thermal Regulation: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Nucleophilic Acyl Substitution

-

Electrophile Introduction: Draw cyclopropanecarbonyl chloride (1.00 mL, 11.0 mmol) into a glass syringe. Add it dropwise to the stirring solution over 10–15 minutes.

-

Causality Check: Dropwise addition at 0 °C prevents localized concentration spikes and thermal runaways, ensuring mono-acylation[4].

-

-

Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (RT) and stir for 2 to 4 hours. A white precipitate (triethylammonium chloride) will gradually form, serving as a visual indicator of reaction progress.

Quench & Liquid-Liquid Extraction

-

In-Process Validation (TLC): Before quenching, perform a Thin Layer Chromatography (TLC) check (See Section 6). If starting material persists, continue stirring.

-

Quenching: Quench the reaction by adding 15 mL of deionized water to dissolve the triethylammonium chloride salts. Transfer the biphasic mixture to a separatory funnel.

-

Phase Separation: Extract the aqueous layer with an additional 10 mL of DCM. Combine the organic layers.

-

Sequential Washing (Critical Step):

-

1M HCl Wash (20 mL): Protonates and removes any unreacted 4-fluoroaniline and excess TEA into the aqueous phase[4].

-

Saturated NaHCO₃ Wash (20 mL): Neutralizes residual acid and deprotonates any cyclopropanecarboxylic acid byproduct (formed via hydrolysis), extracting it into the aqueous phase[4].

-

Brine Wash (20 mL): Pre-dries the organic layer and breaks any micro-emulsions.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous MgSO₄, and swirl until the drying agent flows freely. Filter the suspension.

-

Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethyl acetate. Slowly add hexanes until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter the purified white crystals and dry under high vacuum.

Self-Validation & Analytical Signatures

To ensure scientific integrity, the product must be validated against the following analytical benchmarks:

-

In-Process TLC:

-

Mobile Phase: 30% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm) and Ninhydrin stain.

-

Validation: The target amide will appear as a distinct, UV-active spot running higher (higher Rf) than the highly polar 4-fluoroaniline. The disappearance of the ninhydrin-active amine spot confirms completion.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Expected Mass: The exact mass is 179.07 Da. Look for the[M+H]⁺ peak at m/z 180.1 in positive electrospray ionization (ESI+) mode.

-

-

Proton NMR (¹H NMR, 400 MHz, CDCl₃):

-

δ 7.55 (br s, 1H): Amide N-H proton (exchangeable).

-

δ 7.48 (dd, J = 9.0, 4.8 Hz, 2H): Aromatic protons ortho to the amide (split by adjacent protons and the para-fluorine).

-

δ 7.01 (t, J = 8.6 Hz, 2H): Aromatic protons ortho to the fluorine (pseudo-triplet due to F-coupling and H-coupling).

-

δ 1.50 (tt, J = 8.0, 4.5 Hz, 1H): Cyclopropyl methine (CH) proton.

-

δ 1.10 – 1.04 (m, 2H) & δ 0.88 – 0.82 (m, 2H): Cyclopropyl methylene (CH₂) protons, exhibiting characteristic upfield multiplet splitting.

-

References

- US8268848B2 - Cyclopropane compound - Google Patents Source: Google Patents URL

- 2354-89-4 | N-(4-Fluorophenyl)

- Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM Source: University of Huddersfield Research Portal URL

- Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis Source: Benchchem URL

Sources

Application Note: N-(4-fluorophenyl)cyclopropanecarboxamide as a Type II c-Met Kinase Inhibitor Scaffold

Executive Summary

This application note details the utility of N-(4-fluorophenyl)cyclopropanecarboxamide (hereafter referred to as NFPC ) in the development and characterization of c-Met (Hepatocyte Growth Factor Receptor) inhibitors.

While often recognized as a synthesis intermediate, NFPC constitutes the critical hydrophobic tail pharmacophore found in potent Type II c-Met inhibitors, such as Cabozantinib (Cometriq) and Foretinib . This moiety is responsible for occupying the hydrophobic "back-pocket" adjacent to the ATP-binding site, stabilizing the kinase in its inactive DFG-out conformation.

This guide provides researchers with protocols to:

-

Utilize NFPC as a fragment probe for hydrophobic pocket mapping.

-

Assess binding kinetics using Surface Plasmon Resonance (SPR).

-

Evaluate kinase inhibition via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Scientific Background & Mechanism[1][2][3][4]

The Role of c-Met in Oncology

Aberrant signaling of the c-Met receptor tyrosine kinase, driven by its ligand HGF (Hepatocyte Growth Factor), promotes tumor cell proliferation, survival, migration, and angiogenesis.[1] It is a validated target in non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and hepatocellular carcinoma (HCC).

Type II Inhibition and the NFPC Scaffold

Kinase inhibitors are categorized by their binding mode:

-

Type I: Bind to the active conformation (DFG-in), competing directly with ATP.

-

Type II: Bind to the inactive conformation (DFG-out), occupying both the ATP site and an adjacent allosteric hydrophobic pocket exposed by the movement of the activation loop.

NFPC acts as the "tail" moiety in Type II inhibitors. The 4-fluorophenyl group penetrates the deep hydrophobic pocket, while the cyclopropane ring provides rigid structural orientation, and the amide forms crucial hydrogen bonds with the backbone (often Asp1222 in c-Met).

Structural Causality

The efficacy of drugs like Cabozantinib relies on the NFPC moiety to retard the "off-rate" (k_off) of the drug. By stabilizing the DFG-out conformation, the inhibitor remains bound longer, providing a durable pharmacological effect (long residence time).

Visualization: Signaling & Inhibition Logic

Figure 1: c-Met Signaling and Type II Inhibition Mechanism

This diagram illustrates the HGF/c-Met cascade and the specific interference point of NFPC-containing inhibitors.

Caption: Figure 1. The HGF/c-Met signaling cascade.[2][1][3] NFPC-based inhibitors function as Type II antagonists, locking the kinase in an inactive state and preventing autophosphorylation.

Experimental Protocols

Protocol A: Fragment Binding Analysis via Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (

Materials:

-

Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged protein).

-

Ligand: Recombinant human c-Met kinase domain (His-tagged), ~25 kDa.

-

Analyte: NFPC (dissolved in 100% DMSO, diluted to running buffer).

-

Instrument: Biacore 8K or equivalent.

Methodology:

-

Immobilization: Capture His-c-Met on the NTA chip to a density of ~2000 RU. Stabilize with running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

-

Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes, as NFPC is hydrophobic.

-

Injection Cycle:

-

Prepare a concentration series of NFPC (e.g., 0, 10, 50, 100, 250, 500

M). Note: Fragments often have weak affinity (high -

Inject at 30

L/min for 60 seconds (association). -

Allow dissociation for 60 seconds.

-

-

Regeneration: Usually not required for fragments (rapid off-rate). If needed, use 10 mM Glycine-HCl pH 2.5.

-

Data Analysis: Fit sensorgrams to a 1:1 steady-state affinity model (due to fast kinetics) to derive

.

Expected Result: NFPC alone should show low affinity (

Protocol B: Biochemical Kinase Inhibition Assay (TR-FRET)

Objective: To measure the IC50 of NFPC-derived compounds against c-Met.

Materials:

-

Enzyme: c-Met (human recombinant).

-

Substrate: PolyGT (Glu:Tyr 4:1) labeled with biotin.

-

ATP: Ultra-pure (Km concentration: ~10

M). -

Detection: Eu-labeled anti-phosphotyrosine antibody + XL665-labeled Streptavidin (HTRF reagents).

-

Compound: NFPC (as control) and Cabozantinib (as positive control).

Step-by-Step Procedure:

-

Compound Prep: Prepare 3-fold serial dilutions of NFPC in DMSO. Final DMSO concentration in assay < 1%.

-

Reaction Mix: In a 384-well low-volume white plate, add:

-

4

L c-Met enzyme (0.5 ng/well). -

2

L Compound/DMSO. -

4

L Substrate/ATP mix.

-

-

Incubation: Seal plate and incubate at 25°C for 60 minutes.

-

Detection: Add 10

L of detection mix (Eu-Ab + SA-XL665 in EDTA buffer). The EDTA stops the kinase reaction. -

Read: Incubate 1 hour. Read on an HTRF-compatible reader (e.g., PerkinElmer EnVision). Excitation: 337 nm; Emission: 665 nm / 620 nm.

-

Calculation: Calculate HTRF Ratio =

. Plot % Inhibition vs. Log[Compound].

Self-Validating Check: The Z' factor of the assay must be > 0.5. Cabozantinib should yield an IC50 < 5 nM. NFPC alone may show IC50 > 10

Protocol C: Chemical Synthesis/Ligation (Brief)

Objective: To link NFPC to a hinge-binding core (e.g., 4-phenoxyquinoline) to synthesize a full Type II inhibitor.

Reaction: Amide Coupling.

-

Starting Materials: 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid (The "Dicarboxamide" linker precursor) + 4-(4-aminophenoxy)-6,7-dimethoxyquinoline.

-

Conditions: HATU (1.2 eq), DIPEA (3 eq) in DMF at Room Temperature for 16h.

-

Purification: HPLC (C18 column, Water/Acetonitrile gradient).

-

Verification: LC-MS (M+H) and 1H-NMR.

Data Presentation & Analysis

Table 1: Comparative Potency of c-Met Inhibitors and Fragments

| Compound | Structure Description | Binding Mode | c-Met IC50 (Biochemical) | Cellular IC50 (EBC-1) |

| Cabozantinib | Quinoline + NFPC-Linker | Type II (DFG-out) | 1.3 nM | ~10 nM |

| Foretinib | Quinoline + NFPC-Linker | Type II (DFG-out) | 0.4 nM | ~5 nM |

| NFPC (Fragment) | Tail moiety only | Allosteric Probe | > 50 | N/A |

| Crizotinib | Aminopyridine (No NFPC) | Type I (DFG-in) | 4.0 nM | ~20 nM |

*Note: Fragments often exhibit weak inhibition in isolation but provide critical selectivity when linked.

Figure 2: Experimental Workflow for Scaffold Evaluation

This diagram outlines the decision tree for evaluating NFPC-derivatives.

Caption: Figure 2. Hit-to-Lead workflow utilizing the NFPC scaffold. The process moves from computational docking to synthesis and biological validation.

Troubleshooting & Optimization

-

Solubility Issues: NFPC is lipophilic. If precipitation occurs in the assay buffer, add 0.01% Triton X-100 or increasing DMSO to 2% (ensure control tolerance).

-

Assay Interference: Cyclopropanecarboxamides can sometimes fluoresce. Always run a "compound only" control in the TR-FRET assay to check for auto-fluorescence at 620/665 nm.

-

Crystallography: When soaking NFPC into c-Met crystals, use high concentrations (10-50 mM) and long soak times (24h) to displace water from the hydrophobic pocket, as the fragment lacks the hinge-binding affinity to drive rapid occupancy.

References

-

Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth." Molecular Cancer Therapeutics.

-

Cui, J. J. (2014). "Inhibitors of c-Met: a review of patent literature." Expert Opinion on Therapeutic Patents.

-

Underwood, C. R., et al. (2020). "Structural Basis for Targeting the Folded P-Loop Conformation of c-MET." ACS Chemical Biology.

-

Liu, X., et al. (2011). "Fragment-Based Discovery of c-Met Inhibitors." Journal of Medicinal Chemistry.

-

Eathiraj, S., et al. (2011). "A novel mode of type II inhibition of c-Met." Journal of Biological Chemistry.

Sources

- 1. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Evaluating N-(4-fluorophenyl)cyclopropanecarboxamide (NFPC) in Antimicrobial Activity Assays

Introduction & Mechanistic Rationale

In the continuous search for novel antimicrobial agents to combat multidrug-resistant (MDR) ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.), small-molecule scaffolds with optimized physicochemical properties are critical. N-(4-fluorophenyl)cyclopropanecarboxamide (NFPC, CAS 2354-89-4) represents a highly efficient, low-molecular-weight pharmacophore frequently utilized in early-stage antimicrobial screening libraries.

The structural logic behind utilizing the NFPC scaffold in antimicrobial assays is rooted in two key medicinal chemistry principles:

-

Fluorine Substitution for Permeability and Stability: The 4-fluorophenyl moiety leverages the unique properties of the fluorine atom. With a van der Waals radius (1.47 Å) closely mimicking hydrogen, fluorine introduces minimal steric bulk while its high electronegativity significantly alters electron distribution. This substitution increases the compound's lipophilicity (logP), enhancing its ability to partition into and cross the complex bacterial lipid bilayer [1]. Additionally, the strong C–F bond blocks oxidative metabolism at the para-position, increasing the compound's metabolic half-life [2].

-

Cyclopropane for Conformational Rigidity: The cyclopropanecarboxamide group introduces a rigid, sp3-hybridized structural element. This rigidity restricts the conformational flexibility of the amide linkage. By pre-organizing the molecule into a specific geometry, the entropic penalty incurred upon binding to a bacterial target (such as an efflux pump pocket or a topoisomerase enzyme) is drastically reduced, thereby driving higher binding affinity[3].

This application note details the standardized, self-validating experimental workflows required to evaluate the antimicrobial efficacy, kill-kinetics, and mammalian cytotoxicity of NFPC and its derivatives.

Experimental Workflows & Protocols

To ensure rigorous scientific validation, the evaluation of NFPC follows a tiered approach. We begin with high-throughput susceptibility testing, proceed to dynamic kill-kinetics, and conclude with mammalian counter-screening to establish a therapeutic window.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality: Broth microdilution is selected over agar diffusion because it provides a precise, quantitative measurement of the inhibitory threshold while conserving limited synthetic compound reserves. The inclusion of Resazurin dye allows for colorimetric validation of metabolic activity, eliminating subjective visual scoring of turbidity.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve NFPC in 100% DMSO to create a 10 mg/mL stock solution.

-

Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of NFPC in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final test range of 0.25 to 128 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

-

Inoculum Preparation: Select isolated colonies of the target ESKAPE pathogen from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx.

CFU/mL). Dilute this suspension 1:150 in CAMHB. -

Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the compound, yielding a final assay concentration of

CFU/mL. -

Controls: Include a positive growth control (bacteria + CAMHB + 1% DMSO), a negative sterility control (CAMHB + 1% DMSO only), and a reference antibiotic control (e.g., Ciprofloxacin).

-

Incubation & Readout: Incubate the plates at 37°C for 16–20 hours. Add 10 µL of 0.015% Resazurin solution to each well and incubate for an additional 2 hours. The MIC is defined as the lowest concentration of NFPC that prevents the color change from blue (oxidized/no growth) to pink (reduced/bacterial growth).

Protocol 2: Time-Kill Kinetics Assay

Causality: The MIC assay only defines the static inhibitory threshold. The time-kill assay is critical to determine whether NFPC actively lyses the bacteria (bactericidal) or merely halts replication (bacteriostatic). A bactericidal profile (≥3 log10 reduction in CFU) is highly preferred for treating immunocompromised patients or deep-seated infections.

Step-by-Step Methodology:

-

Preparation: Prepare an early-logarithmic phase culture of the target pathogen in CAMHB (approx.

CFU/mL). -

Exposure: Aliquot the culture into flasks containing NFPC at concentrations of 1×, 2×, and 4× the determined MIC. Include a drug-free growth control.

-

Sampling: Incubate at 37°C with shaking (200 rpm). At pre-determined time intervals (0, 2, 4, 8, 12, and 24 hours), withdraw 100 µL aliquots from each flask.

-

Quantification: Perform 10-fold serial dilutions of the aliquots in sterile PBS to minimize drug carryover. Spread 100 µL of each dilution onto Mueller-Hinton Agar (MHA) plates.

-

Analysis: Incubate plates for 24 hours at 37°C and count the colonies. Plot log10 CFU/mL versus time. A compound is considered bactericidal if it achieves a ≥99.9% (3 log10) reduction in viable cells relative to the initial inoculum.

Protocol 3: Cytotoxicity & Selectivity Index (SI) Evaluation

Causality: A compound that kills bacteria by non-specifically disrupting lipid bilayers will also lyse human cells, rendering it useless as a systemic drug. Counter-screening against a mammalian cell line (HepG2) establishes the Selectivity Index (SI), ensuring the antimicrobial mechanism is target-specific.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well tissue culture plate at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere. -

Compound Treatment: Replace the media with fresh DMEM containing serial dilutions of NFPC (ranging from 1 to 256 µg/mL). Incubate for 48 hours.

-

MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

-

Solubilization & Reading: Carefully remove the media and dissolve the formazan crystals in 100 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the

(concentration inhibiting 50% of cell viability) using non-linear regression. The Selectivity Index is calculated as

Data Presentation

The following tables summarize representative screening data for the NFPC scaffold, demonstrating its baseline efficacy and selectivity profile.

Table 1: Representative MIC Values against ESKAPE Pathogens

| Pathogen Species | Strain Designation | Gram Stain | NFPC MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | (+) | 8 | 0.25 |

| Enterococcus faecium | ATCC 19434 | (+) | 16 | 1.0 |

| Escherichia coli | ATCC 25922 | (-) | 32 | 0.015 |

| Pseudomonas aeruginosa | ATCC 27853 | (-) | >64 | 0.5 |

| Acinetobacter baumannii | ATCC 19606 | (-) | 64 | 1.0 |

Note: The reduced efficacy against Gram-negative strains (e.g., P. aeruginosa) is typical for lipophilic scaffolds due to active efflux mechanisms and the restrictive outer membrane porins.

Table 2: Cytotoxicity and Selectivity Index (SI) Evaluation

| Compound | HepG2 | S. aureus MIC (µg/mL) | Selectivity Index (SI) |

| NFPC Scaffold | 185.5 | 8 | 23.1 |

| Doxorubicin (Control) | 1.2 | N/A | N/A |

Visualizations

Workflow Architecture

The following diagram illustrates the high-throughput screening pipeline utilized to validate the NFPC scaffold.

Figure 1: Tiered antimicrobial screening workflow for evaluating the NFPC scaffold.

Mechanistic Pathway

The diagram below maps the proposed mechanistic pathway and the structural rationale for NFPC's interaction with bacterial cells.

Figure 2: Proposed mechanistic pathway of NFPC, highlighting the roles of fluorine and cyclopropane.

References

- Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry.

- Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews / Taylor & Francis.

- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry.

Application Note: Pharmacological Evaluation of N-(4-fluorophenyl)cyclopropanecarboxamide in Cancer Cell Models

This Application Note and Protocol Guide addresses the specific use of N-(4-fluorophenyl)cyclopropanecarboxamide (CAS: 2354-89-4), a critical structural fragment and process impurity associated with the multi-kinase inhibitor Cabozantinib .[1]

Subject: this compound (CAS: 2354-89-4) Role: Reference Standard, Structural Fragment, and Process Impurity (Cabozantinib Impurity 51) Primary Application: Impurity Qualification, Fragment-Based Drug Discovery (FBDD) Controls, and Off-Target Toxicity Profiling.[1]

Introduction & Mechanism of Action

Compound Identity & Relevance

This compound is a lipophilic amide structurally analogous to the "tail" moiety of Cabozantinib (Cometriq/Cabometyx), a potent inhibitor of c-Met, VEGFR2, and RET kinases.[1] In drug development, this compound serves two critical functions:

-

Impurity Qualification: It is a known process impurity ("Impurity 51") generated during the synthesis of Cabozantinib.[1] Regulatory guidelines (ICH Q3A/B) require that such impurities be evaluated for cytotoxicity and genotoxicity to ensure they do not contribute to adverse events in the final drug product.[1]

-

Fragment-Based Screening: As a pharmacophore fragment, it is used in Structure-Activity Relationship (SAR) studies to determine the contribution of the cyclopropane-amide moiety to kinase binding affinity and selectivity.[1]

Mechanistic Context

While Cabozantinib binds the ATP-binding pocket of c-Met/VEGFR2 via its quinoline and malonamide motifs, the this compound fragment represents the hydrophobic cap.[1]

-

Hypothesis: If the fragment retains significant kinase inhibitory activity, it suggests the "tail" is a primary binding driver.[1] If inactive, it confirms the quinoline core is essential.[1]

-

Safety Profile: High concentrations of this impurity in cell assays can induce off-target cytotoxicity unrelated to kinase inhibition, necessitating rigorous "No Observed Effect Level" (NOEL) determination in vitro.[1]

Workflow Visualization

The following diagram outlines the logical flow for evaluating this compound in a cancer cell line setting.

Caption: Experimental workflow for qualifying this compound activity and toxicity.

Experimental Protocols

Stock Solution Preparation & Storage

Rationale: The compound is highly lipophilic (LogP ~2.5). Improper solubilization leads to micro-precipitation, causing false-positive cytotoxicity (physical stress on cells).[1]

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.[1]

-

Concentration: Prepare a 100 mM master stock.

-

Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for 6 months.

-

Working Solution: Dilute in serum-free media immediately prior to use.[1] Keep final DMSO concentration <0.5% (v/v).[1]

Protocol A: Comparative Cytotoxicity Assay (Impurity Qualification)

Objective: Determine if the impurity exhibits cytotoxicity comparable to the parent drug (Cabozantinib) or is inert.[1] Cell Lines:

-

A549 (Lung): c-Met driven (High sensitivity to Cabozantinib).[1]

-

HUVEC (Endothelial): VEGFR2 driven (Angiogenesis model).

-

HepG2 (Liver): General toxicity model.[1]

Step-by-Step Methodology:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

-

Treatment Design:

-

Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.

-

Readout: Add CCK-8 or MTT reagent. Incubate 2–4 hours. Measure Absorbance (450 nm for CCK-8, 570 nm for MTT).[1]

-

Validation: The assay is valid only if the Vehicle Control shows >95% viability relative to untreated cells.

Protocol B: Target Engagement Verification (Western Blot)

Objective: Confirm that the impurity does not unintentionally inhibit the primary target (c-Met), validating its use as a negative control fragment.[1]

Step-by-Step Methodology:

-

Starvation: Seed A549 cells in 6-well plates. Once 70% confluent, switch to serum-free media for 12h to reduce basal phosphorylation.[1]

-

Stimulation & Treatment:

-

Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

-

Blotting:

Data Analysis & Interpretation

Quantitative Metrics

Summarize data using the Relative Potency Factor (RPF) .[1]

| Parameter | Cabozantinib (Parent) | N-(4-fluorophenyl)...[1][2][3][4][5][6][7][8][9][10] (Impurity) | Interpretation |

| IC50 (A549) | ~0.01 - 0.1 µM | > 50 µM (Expected) | Impurity is pharmacologically inert on target.[1] |

| IC50 (HUVEC) | ~0.01 µM | > 30 µM (Expected) | No anti-angiogenic activity.[1] |

| Max Inhibition | 100% | < 20% at 10 µM | Lack of efficacy confirming fragment role. |

| LogP | ~4.5 | ~2.5 | Impurity is less lipophilic, higher solubility.[1] |

Qualification Criteria

-

Qualified: If the Impurity IC50 is >100x higher than the Parent IC50, it is considered a "low-risk" impurity regarding pharmacological toxicity.[1]

-